{4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid
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Overview
Description
{4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine moiety bearing a sulfonyl group and an isobutyl side chain. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
{4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid has diverse applications in scientific research:
Biology: The compound can be employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and bacterial infections.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and molecular recognition. The piperazine moiety and sulfonyl group further modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the piperazine and sulfonyl groups.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group instead of the piperazine-sulfonyl moiety.
Uniqueness
{4-[4-(2-Methylpropyl)piperazine-1-sulfonyl]phenyl}boronic acid is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the piperazine-sulfonyl moiety enhances its potential for biological applications, making it more versatile compared to simpler boronic acid derivatives.
Properties
IUPAC Name |
[4-[4-(2-methylpropyl)piperazin-1-yl]sulfonylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-12(2)11-16-7-9-17(10-8-16)22(20,21)14-5-3-13(4-6-14)15(18)19/h3-6,12,18-19H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQLIJGQAFORHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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